Isoquinoline, 1-(2-chlorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride
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Overview
Description
Isoquinoline, 1-(2-chlorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a chlorophenyl group and a tetrahydropyridinyl group, making it unique in its chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1-(2-chlorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction or Bischler-Napieralski reaction.
Introduction of Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Formation of Tetrahydropyridinyl Group: This can be done through hydrogenation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1-(2-chlorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Hydrogenation to reduce double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Isoquinoline, 1-(2-chlorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A structurally related compound with similar properties.
Phenylpyridine: Another compound with a similar aromatic structure.
Uniqueness
Isoquinoline, 1-(2-chlorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other isoquinolines or related compounds.
Properties
CAS No. |
92123-88-1 |
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Molecular Formula |
C21H20Cl2N2 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C21H19ClN2.ClH/c1-24-12-10-15(11-13-24)20-14-16-6-2-3-7-17(16)21(23-20)18-8-4-5-9-19(18)22;/h2-10,14H,11-13H2,1H3;1H |
InChI Key |
XEYZECWMRGTQFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4Cl.Cl |
Origin of Product |
United States |
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